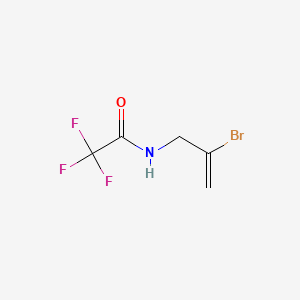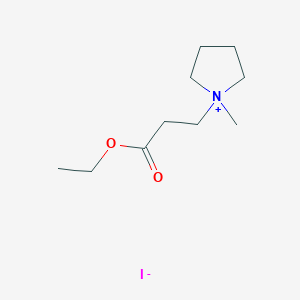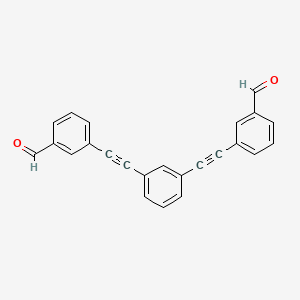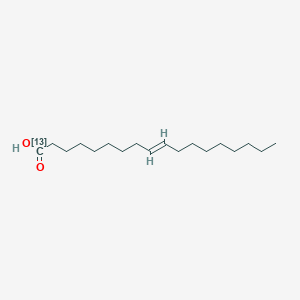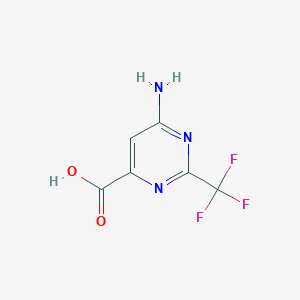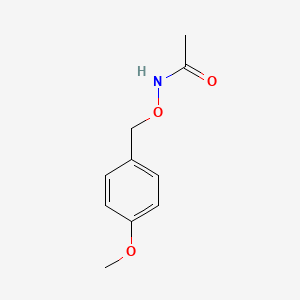
2-(2-Aminophenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminophenyl)-quinoline-4-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core with an amino group at the 2-position and a carboxylic acid group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminophenyl)-quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of 2-aminobenzophenone derivatives with appropriate reagents under acidic or basic conditions. The reaction conditions often involve heating in solvents such as ethanol or toluene, sometimes under reflux .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory-scale syntheses, focusing on yield improvement and cost reduction. Techniques such as microwave-assisted synthesis and the use of greener catalysts are explored to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions: 2-(2-Aminophenyl)-quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.
Major Products:
Oxidation: Nitro-quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
科学的研究の応用
2-(2-Aminophenyl)-quinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological macromolecules.
作用機序
The mechanism of action of 2-(2-Aminophenyl)-quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the quinoline core can intercalate with DNA, disrupting its function. This compound may also inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .
類似化合物との比較
- 2-Aminophenylacetic acid
- 2-Aminophenylquinazoline
- 2-Aminophenylbenzothiazole
Comparison: 2-(2-Aminophenyl)-quinoline-4-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Unlike 2-aminophenylacetic acid, which lacks the quinoline core, this compound exhibits enhanced aromaticity and potential for electronic applications. Compared to 2-aminophenylquinazoline and 2-aminophenylbenzothiazole, it offers a different set of reactivity and interaction profiles due to the presence of the carboxylic acid group .
特性
分子式 |
C16H12N2O2 |
|---|---|
分子量 |
264.28 g/mol |
IUPAC名 |
2-(2-aminophenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H12N2O2/c17-13-7-3-1-6-11(13)15-9-12(16(19)20)10-5-2-4-8-14(10)18-15/h1-9H,17H2,(H,19,20) |
InChIキー |
NYFSFUXEGPCFMT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


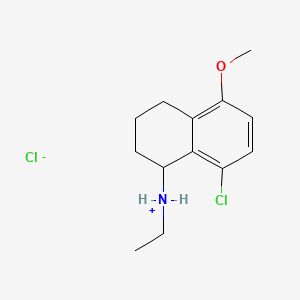
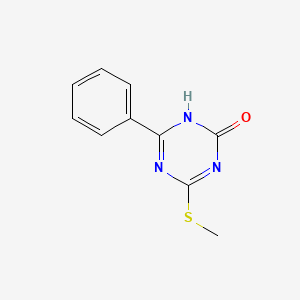

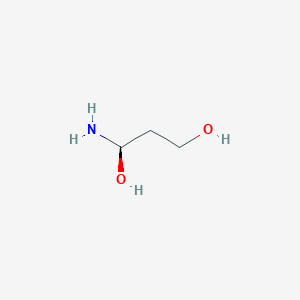
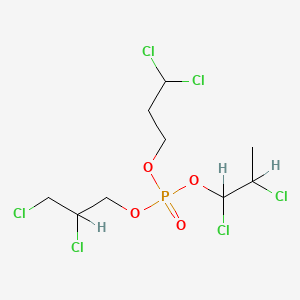
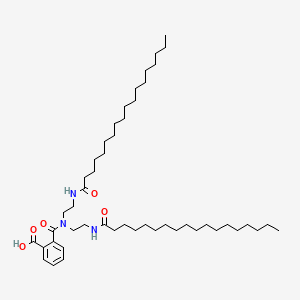
![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)
